molecular formula C9H11BrO B106608 1-(2-Bromoethoxy)-2-methylbenzene CAS No. 18800-32-3

1-(2-Bromoethoxy)-2-methylbenzene

Cat. No. B106608
Key on ui cas rn: 18800-32-3
M. Wt: 215.09 g/mol
InChI Key: ABXRTJHEVCZIAG-UHFFFAOYSA-N
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Patent
US06846826B2

Procedure details

22.4 ml (0.2 mole) of 2-methyiphenol and 34.6 ml (0.4 mole) of ethylene dibromide are mixed and heated at 100° C. The mixture is stirred vigourously with 125 ml 1.6N NaOH, continued heat and stirred till the pH value to 7. Upon cooling, after filtrating the extracted solids, the mixed solution's organic layer is extracted with chloroform and rinsing the extracted solids with NaCl and MgSO4. The generated product is filled into silica gel chromatography columns. The mixture solution of Hexane and Ethylacetate was used as the eluent solution. Upon purification, until white crystallization 2-methyphenoxy)ethylbromide are obtained.
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH2:9](Br)[CH2:10][Br:11].[OH-].[Na+]>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:9][CH2:10][Br:11] |f:2.3|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Name
Quantity
34.6 mL
Type
reactant
Smiles
C(CBr)Br
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred till the pH value to 7
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
continued heat
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
after filtrating the extracted solids
EXTRACTION
Type
EXTRACTION
Details
the mixed solution's organic layer is extracted with chloroform
WASH
Type
WASH
Details
rinsing the extracted solids with NaCl and MgSO4
ADDITION
Type
ADDITION
Details
The generated product is filled into silica gel chromatography columns
CUSTOM
Type
CUSTOM
Details
Upon purification
CUSTOM
Type
CUSTOM
Details
until white crystallization 2-methyphenoxy)ethylbromide
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
CC1=C(OCCBr)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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